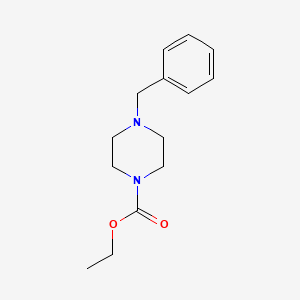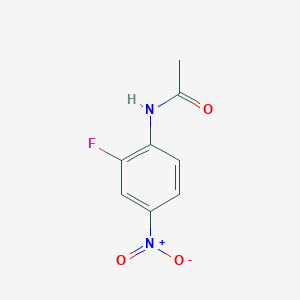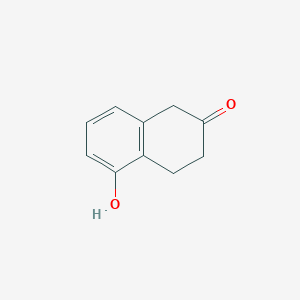
5-Hydroxy-2-tetralone
Übersicht
Beschreibung
5-Hydroxy-2-tetralone is a chemical compound that is part of the tetralone family, which are bicyclic aromatic ketones. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active molecules. The tetralone scaffold is particularly significant in the field of medicinal chemistry, as it is a core structure in many natural products and therapeutic agents .
Synthesis Analysis
The synthesis of tetralone derivatives has been explored through various methods. One approach involves the methylation of dihydroxynaphthalene, followed by a Birch reduction to yield methoxy-tetralone, which can be further modified to produce specific tetralone derivatives . Another method includes the use of a Grignard reaction with succinic anhydride, selective reduction, and Friedel-Crafts cyclization to generate the tetralone structure . Additionally, a titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal has been reported to efficiently produce 2-tetralone . These synthetic routes highlight the versatility and adaptability of tetralone synthesis for generating a wide range of compounds.
Molecular Structure Analysis
The molecular structure of 5-hydroxy-2-tetralone and its derivatives is characterized by the presence of a hydroxy group and various substituents on the tetralin ring system. The stereochemistry of these molecules is crucial for their biological activity, as seen in the case of cis-8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, where the (+)-enantiomer exhibits potent 5-HT receptor agonist activity . The molecular structure also influences the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Tetralone derivatives undergo a variety of chemical reactions. For instance, the reaction of 5-hydroxy-1-tetralone with glucose in sulfuric acid leads to the formation of a fluorescent compound, benzonaphthenedione, indicating the reactivity of the tetralone moiety under acidic conditions . The transformation of amino-tetralol into tetralone under catalytic acidic conditions also demonstrates the susceptibility of these compounds to rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxy-2-tetralone derivatives are influenced by their molecular structure. These properties are essential for understanding their pharmacokinetics and pharmacodynamics. For example, the brain concentrations of 8-hydroxy-2-(di-n-propylamino)tetralin, a serotonin agonist, can be determined using liquid chromatography with electrochemical detection, which is sensitive to low concentrations and provides insights into the compound's distribution and metabolism in the brain . The physical properties, such as solubility and stability, are also critical for the compound's application in drug development and synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Derivatives of 5-Hydroxy-2-tetralone : Derivatives of 5-hydroxy-2-tetralone, such as 5-hydroxy-6-methyl-2-aminotetralin, have been designed as semirigid congeners of m-tyramine. These compounds exhibit qualitative and quantitative differences in dopamine-like effects in animal test models compared to isomeric and dihydroxy aminotetralins. Some derivatives showed potency in dopamine receptor assays (Cannon, Koble, Long & Verimer, 1980).
- Synthesis of Methoxy and Hydroxy Tetralones : The synthesis of hydroxy-methoxy-1-tetralone and its regioisomers demonstrates an efficient route for preparing highly oxygenated tetralone analogs. These analogs are important for constructing biologically relevant molecules (Ghatak, Dorsey, Garner & Pinney, 2003).
Biological Applications
- Antileishmanial Activity : A study on the stem bark of Ampelocera edentula, used for treating cutaneous leishmaniasis, led to the isolation of an active compound structurally identified as 4-hydroxy-1-tetralone. This compound demonstrated effectiveness against Leishmania infections in mice (Fournet, Barrios, Muñoz, Hocquemiller, Roblot & Cavé, 1994).
- Glycosphingolipid Analysis : A fluorometric detection system for glycosphingolipids, using 5-hydroxy-1-tetralone, allows for the microdetection of these lipids in biological samples. This method facilitates the determination of glycosphingolipids in small sample quantities (Watanabe & Mizuta, 1995).
- Antitubercular Activity : Compounds isolated from Engelhardia roxburghiana, including engelhardione and (-)-5-hydroxy-4-methoxy-1-tetralone, showed notable antitubercular activities against Mycobacterium tuberculosis strains. This highlights the potential of tetralone derivatives in treating tuberculosis (Lin, Peng, Tsai, Chen, Cheng & Chen, 2005).
Zukünftige Richtungen
Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.
Eigenschaften
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWVZSMEMISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408361 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-tetralone | |
CAS RN |
35697-10-0 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

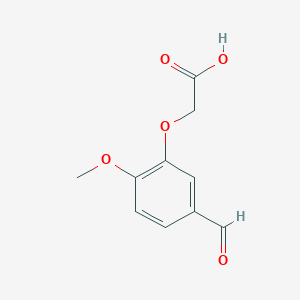
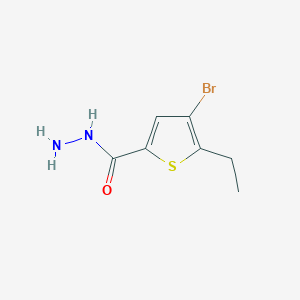
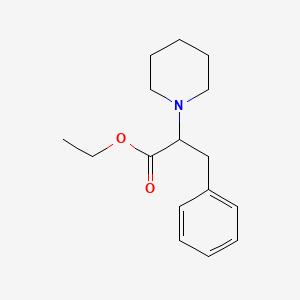
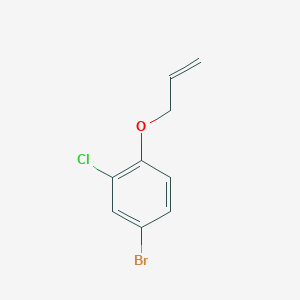
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
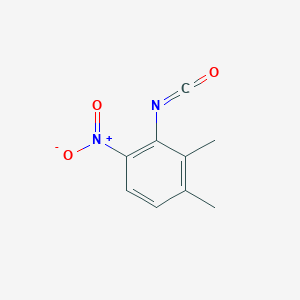
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
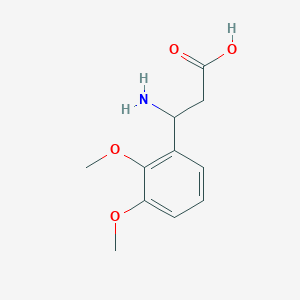
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
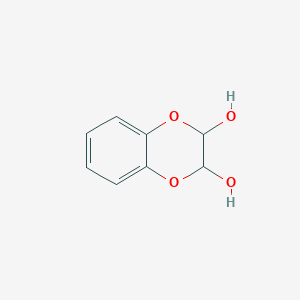
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
